(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one
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Overview
Description
(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target proteins. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethylbenzoic acid
- Trifluoromethylphenylhydrazine
- Trifluoromethylpyridine
Uniqueness
(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one is unique due to its specific structural arrangement, which combines the properties of a trifluoromethyl group with a pyrrolidin-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10F3NO |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,7H,5-6H2,(H,16,17)/b9-7- |
InChI Key |
FHSYOTAYRALNBW-CLFYSBASSA-N |
Isomeric SMILES |
C\1CNC(=O)/C1=C\C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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